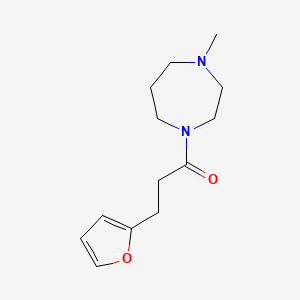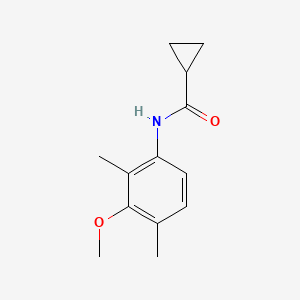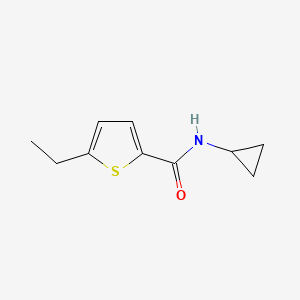
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one, also known as FMDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FMDP is a synthetic compound that belongs to the class of diazepines and is structurally similar to benzodiazepines.
Applications De Recherche Scientifique
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one has been studied in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of anxiety, depression, and other neuropsychiatric disorders. In neuroscience, this compound has been used as a tool to study the role of GABA receptors in the brain. In pharmacology, this compound has been used to investigate the pharmacokinetics and pharmacodynamics of diazepines.
Mécanisme D'action
3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one acts as a positive allosteric modulator of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. By binding to a specific site on the receptor, this compound enhances the activity of GABA, leading to increased inhibition of neuronal activity. This results in anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It also has muscle relaxant properties and can induce anticonvulsant effects. This compound has been found to have a relatively short half-life and is rapidly metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one in lab experiments is its potency and selectivity for GABA-A receptors. It can be used to study the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation is its potential for abuse due to its structural similarity to benzodiazepines. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one. One direction is to investigate its potential as a therapeutic agent for neuropsychiatric disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in humans. Additionally, this compound can be used as a tool to study the structure and function of GABA-A receptors and their role in various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(Furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one involves the reaction of 2-furoyl chloride with 4-methyl-1,4-diazepan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with propionic anhydride to yield this compound. The purity of the compound can be improved by recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
3-(furan-2-yl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14-7-3-8-15(10-9-14)13(16)6-5-12-4-2-11-17-12/h2,4,11H,3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJQHCPADIXVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)


![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)

![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7503165.png)
![4-[2-[(2-Methyl-2-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B7503173.png)
![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![2-cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7503184.png)
![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7503188.png)
